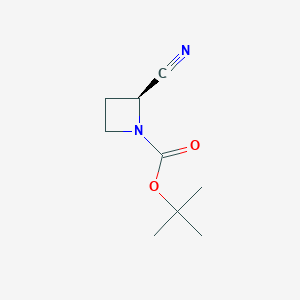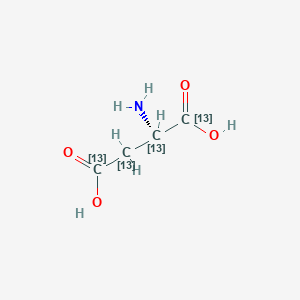
(2S)-2-amino(1,2,3,4-13C4)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S)-2-amino(1,2,3,4-13C4)butanedioic acid, also known as L-aspartic acid-[13C4,15N], is a labeled form of L-aspartic acid. This compound is an α-amino acid used in the biosynthesis of proteins and is non-essential for humans. It is often used in metabolic research and various scientific applications due to its stable isotope labeling.
作用機序
Target of Action
L-Aspartic acid-13C4 is an isotope-labeled analog of L-Aspartic acid . Aspartic acid is a non-essential amino acid that plays a crucial role in the body’s metabolism and function . It is involved in various biochemical processes, including protein synthesis, enzyme activation, and neurotransmission .
Mode of Action
L-Aspartic acid-13C4 interacts with its targets in the same way as the unlabeled L-Aspartic acid . It participates in transamination reactions, where it donates or accepts nitrogen groups. This process is essential for the synthesis and breakdown of certain amino acids .
Biochemical Pathways
L-Aspartic acid-13C4 is involved in several biochemical pathways. It plays a key role in the citric acid cycle (also known as the Krebs cycle), which is the central metabolic pathway in all aerobic organisms . It also participates in the urea cycle, where it contributes to the removal of excess nitrogen from the body .
Pharmacokinetics
The pharmacokinetics of L-Aspartic acid-13C4 are expected to be similar to those of the unlabeled compound. As an amino acid, it is well-absorbed in the gut and distributed throughout the body . It can cross the blood-brain barrier and reach the central nervous system . The compound is metabolized in the liver and excreted in the urine .
Result of Action
The action of L-Aspartic acid-13C4 at the molecular and cellular level results in the synthesis of proteins and other important biomolecules. It also influences the function of the nervous system by acting as a neurotransmitter .
Action Environment
The action of L-Aspartic acid-13C4 can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect its ionization state, which in turn can influence its interaction with targets . Additionally, the presence of other molecules can affect its absorption, distribution, metabolism, and excretion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of carbon-13 isotopes into the L-aspartic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes fermentation techniques where microorganisms are fed with carbon-13 labeled substrates, leading to the production of the labeled amino acid. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-amino(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo acids.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include oxo acids, alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
(2S)-2-amino(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in diagnostic imaging and as a tracer in metabolic studies to investigate disease mechanisms.
Industry: Applied in the production of labeled compounds for research and development purposes.
類似化合物との比較
Similar Compounds
L-aspartic acid: The non-labeled form of the compound, used in protein biosynthesis.
L-glutamic acid: Another α-amino acid with similar properties but different metabolic roles.
L-alanine: A simpler α-amino acid used in protein synthesis and metabolic studies.
Uniqueness
The uniqueness of (2S)-2-amino(1,2,3,4-13C4)butanedioic acid lies in its stable isotope labeling, which allows for detailed metabolic studies and precise tracking in biochemical research. This makes it a valuable tool in various scientific disciplines, providing insights that are not possible with non-labeled compounds.
特性
Key on ui mechanism of action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. |
|---|---|
CAS番号 |
55443-54-4 |
分子式 |
C4H7NO4 |
分子量 |
137.07 g/mol |
IUPAC名 |
2-amino(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |
InChIキー |
CKLJMWTZIZZHCS-JCDJMFQYSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)O |
異性体SMILES |
[13CH2]([13CH]([13C](=O)O)N)[13C](=O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
Color/Form |
White, crystalline solid Orthorhombic bisphenoidal leaflets or rods |
密度 |
1.6603 at 13 °C 1.7 g/cm³ |
melting_point |
270-271 °C 270 °C |
物理的記述 |
Dry Powder Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS] Solid COLOURLESS CRYSTALS. White crystals or crystalline powder; odourless |
関連するCAS |
25608-40-6 1115-63-5 (mono-potassium salt) 14007-45-5 (potassium salt) 17090-93-6 (hydrochloride salt) 2001-89-0 (di-potassium salt) 2068-80-6 (magnesium (2:1) salt) 21059-46-1 (calcium salt) 3792-50-5 (mono-hydrochloride salt) 39162-75-9 (calcium (2:1) salt) 5598-53-8 (di-hydrochloride salt) |
溶解性 |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine In water, 5,360 mg/L at 25 °C 5.39 mg/mL Solubility in water, g/100ml: 0.45 Slightly soluble in water; Insoluble in ether Insoluble (in ethanol) |
蒸気圧 |
0.0000013 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


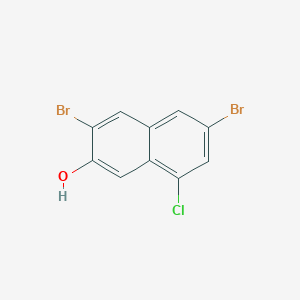
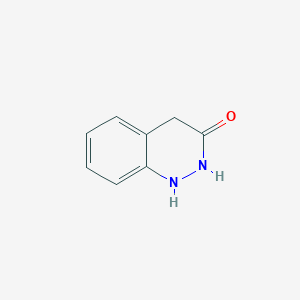

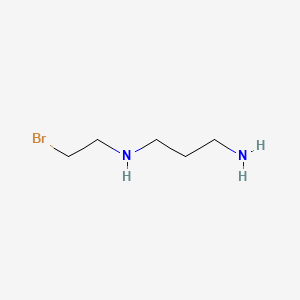

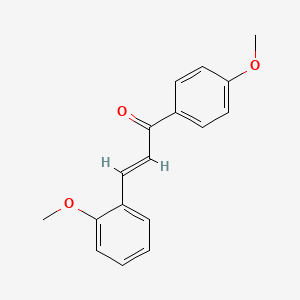
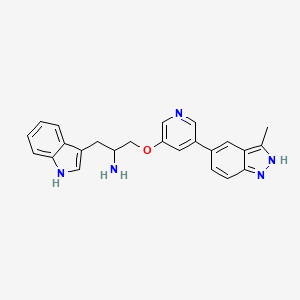


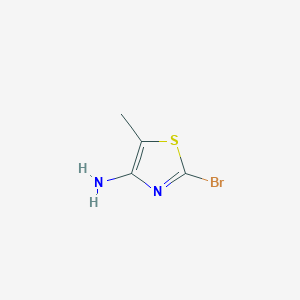
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)


